molecular formula C9H6ClIN2O B2596843 2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole CAS No. 623907-47-1

2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole

Cat. No.: B2596843
CAS No.: 623907-47-1
M. Wt: 320.51
InChI Key: KEWFAPAJVDCMNP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with chloromethyl and iodophenyl groups

Scientific Research Applications

2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The iodophenyl group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki coupling with phenylboronic acid would yield a biaryl compound.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The iodophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, fluorine, or methyl-substituted analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and binding affinity.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-iodophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFAPAJVDCMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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